1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine
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Overview
Description
1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-(azetidin-1-yl)-4-chlorophenyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine typically involves the reaction of 2-(azetidin-1-yl)-4-chlorobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological pathways. For instance, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: Known for its use in analytical chemistry and as a reagent for the determination of isocyanates.
Piperazinyl benzimidazoles: Possess antifungal activity and are used in medicinal chemistry.
Uniqueness
1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H20ClN3 |
---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
1-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine |
InChI |
InChI=1S/C14H20ClN3/c15-13-3-2-12(11-17-8-4-16-5-9-17)14(10-13)18-6-1-7-18/h2-3,10,16H,1,4-9,11H2 |
InChI Key |
ITEGNIPZWUBFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=CC(=C2)Cl)CN3CCNCC3 |
Origin of Product |
United States |
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